5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole
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Overview
Description
5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family It is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, and an isopropyl group at the 1st position of the benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the benzotriazole ring.
Halogenation: Introduction of bromine and fluorine atoms.
Alkylation: Addition of the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization and Ring-Opening: The benzotriazole ring can participate in cyclization and ring-opening reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzotriazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used as a probe in biological studies to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its use in various industrial processes, including as a corrosion inhibitor and in the synthesis of other chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms, along with the isopropyl group, influences its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
- 5-Bromo-6-fluoro-1-ethyl-1,2,3-benzotriazole
- 5-Bromo-6-fluoro-1-propyl-1,2,3-benzotriazole
Uniqueness
Compared to similar compounds, 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-bromo-6-fluoro-1-propan-2-ylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3/c1-5(2)14-9-4-7(11)6(10)3-8(9)12-13-14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBVPJNIOOHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=C(C=C2N=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718353 |
Source
|
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-93-3 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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